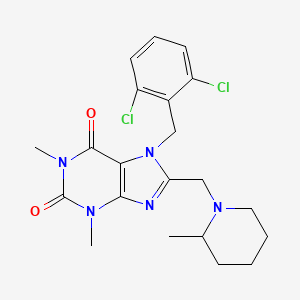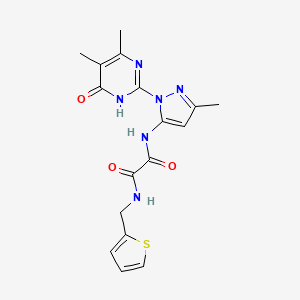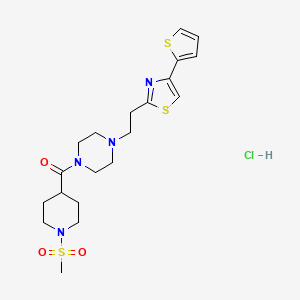methanone CAS No. 13807-10-8](/img/structure/B2493296.png)
[4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Yl](Phenyl)methanone
Übersicht
Beschreibung
The chemical compound 4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Ylmethanone is a subject of interest in various fields of chemistry due to its potential applications and unique properties. This compound, part of a broader class of thiazole derivatives, has been explored for its synthesis, structural characteristics, and chemical behaviors. The following sections delve into the synthesis analysis, molecular structure analysis, chemical reactions and properties, and both physical and chemical properties analysis of this compound, drawing from recent scientific research.
Synthesis Analysis
The synthesis of 4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Ylmethanone and related compounds involves multiple steps, including characterization by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Structural optimization and interpretation of theoretical vibrational spectra utilize density functional theory calculations. These processes provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers of the titled compound, highlighting the structural changes due to electron-withdrawing group substitution (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of 4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Ylmethanone is investigated using various spectroscopic methods and density functional theory (DFT) calculations. The studies provide detailed information on the compound's equilibrium geometry, bonding features, and harmonic vibrational frequencies. Such analyses reveal the impact of substituents on the molecule's structure and its thermodynamic stability and reactivity in different states (Shahana & Yardily, 2020).
Chemical Reactions and Properties
This compound's chemical reactivity and properties are evaluated through various analyses, including the HOMO—LUMO energy gap and molecular docking studies. These studies are crucial for understanding the antibacterial activity of the compound and its potential interactions with biological targets. The synthesis and reaction conditions significantly influence the compound's chemical behavior, offering insights into its reactivity and functional applications (Shahana & Yardily, 2020).
Physical Properties Analysis
The physical properties of 4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Ylmethanone, such as melting point, solubility, and crystal structure, are determined through experimental methods and theoretical calculations. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Novel compounds including 4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Ylmethanone have been synthesized and characterized using various spectroscopic methods such as UV, IR, NMR, and mass spectrometry. The structural optimization and theoretical vibrational spectra interpretation were achieved through density functional theory calculations (Shahana & Yardily, 2020).
Antibacterial Activity
- Molecular docking studies indicate that these compounds have potential antibacterial activities. This is attributed to the structural changes in the molecule due to the substitution of the electron-withdrawing group and the HOMO–LUMO energy gap (Shahana & Yardily, 2020).
Anticancer Activity
- A series of thiazole compounds, including variations of 4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Ylmethanone, were synthesized and tested for anticancer activity against breast cancer cells MCF7. The antiproliferative activity was evaluated based on IC50 values, showing that some compounds have comparable activity with standard chemotherapy drugs (Sonar et al., 2020).
Anticonvulsant and CNS Depressant Properties
- Novel compounds including 4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Ylmethanone derivatives have demonstrated central nervous system depressant activity and potential anticonvulsant properties. Some of these compounds also exhibited potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Anti-Inflammatory Activity
- Pyrazole derivatives of this compound were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced paw edema test. Most compounds showed significant anti-inflammatory activity (Arunkumar et al., 2009).
Antimicrobial Agents
- 2-phenylamino-thiazole derivatives, including this compound, were synthesized and screened for antimicrobial activity. Some molecules showed potent activity against pathogenic strains, with the antibacterial activity being more pronounced against Gram-positive strains (Bikobo et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been known to targetSerine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially altering its activity and influencing cellular processes such as cell cycle progression and dna repair .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell cycle regulation and dna repair .
Result of Action
If it indeed targets serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and dna repair processes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-15-14(13(20)11-7-3-1-4-8-11)21-16(19-15)18-12-9-5-2-6-10-12/h1-10H,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZXSIIEHFGLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328530 | |
| Record name | (4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
13807-10-8 | |
| Record name | (4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)







![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)
![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)

![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)
![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)
![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)